molecular formula C10H20N2O2S B14493913 N-[(2-Sulfanylethyl)carbamoyl]heptanamide CAS No. 64847-74-1

N-[(2-Sulfanylethyl)carbamoyl]heptanamide

Cat. No.: B14493913
CAS No.: 64847-74-1
M. Wt: 232.35 g/mol
InChI Key: XQSLRICOERMYOP-UHFFFAOYSA-N
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Description

N-[(2-Sulfanylethyl)carbamoyl]heptanamide is an organic compound belonging to the class of amides It features a heptanamide backbone with a sulfanylethylcarbamoyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Sulfanylethyl)carbamoyl]heptanamide typically involves the reaction of heptanoic acid with an amine containing a sulfanylethyl group. The direct reaction of a carboxylic acid with an amine does not produce an amide but rather a salt. Therefore, acyl chlorides or anhydrides are used as intermediates. Acid chlorides react with ammonia, primary amines, and secondary amines to form amides .

Industrial Production Methods

Industrial production of this compound may involve the use of carbamoyl chlorides formed in situ, which are then reacted with the appropriate amines. This method avoids the direct manipulation of sensitive reactants and offers an economical and efficient route to the desired compound .

Chemical Reactions Analysis

Types of Reactions

N-[(2-Sulfanylethyl)carbamoyl]heptanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The amide can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Substituted amides or other derivatives.

Scientific Research Applications

N-[(2-Sulfanylethyl)carbamoyl]heptanamide has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[(2-Sulfanylethyl)carbamoyl]heptanamide exerts its effects involves interactions with specific molecular targets. The sulfanylethyl group can form disulfide bonds with thiol-containing proteins, potentially affecting their function. The amide group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-Sulfanylethyl)carbamoyl]heptanamide is unique due to its heptanamide backbone, which imparts distinct chemical and physical properties compared to other similar compounds. Its specific structure allows for unique interactions and applications in various fields.

Properties

CAS No.

64847-74-1

Molecular Formula

C10H20N2O2S

Molecular Weight

232.35 g/mol

IUPAC Name

N-(2-sulfanylethylcarbamoyl)heptanamide

InChI

InChI=1S/C10H20N2O2S/c1-2-3-4-5-6-9(13)12-10(14)11-7-8-15/h15H,2-8H2,1H3,(H2,11,12,13,14)

InChI Key

XQSLRICOERMYOP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)NC(=O)NCCS

Origin of Product

United States

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